molecular formula C14H28N2Si2 B098480 N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine CAS No. 17814-47-0

N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine

Cat. No. B098480
CAS RN: 17814-47-0
M. Wt: 280.56 g/mol
InChI Key: GWXOJIZXLOWKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine, also known as PTMSSN, is a compound that has been widely used in scientific research. It is a diamine that contains both a phenyl group and trimethylsilyl groups, which makes it a versatile compound for various applications.

Mechanism Of Action

The mechanism of action of N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine is not well understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. It has been shown to be an effective catalyst in the synthesis of various heterocyclic compounds, which suggests that it may act as a nucleophile in these reactions.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine. However, it has been shown to be non-toxic and has low reactivity towards biological molecules, which makes it a suitable compound for use in biological and biochemical studies.

Advantages And Limitations For Lab Experiments

N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine has several advantages for lab experiments, including its high reactivity and stability. It is also easy to handle and store, which makes it a convenient compound for use in various chemical reactions. However, one limitation of N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine is its high cost, which may limit its use in some research applications.

Future Directions

There are several future directions for the use of N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine in scientific research. One direction is the synthesis of new compounds using N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine as a reagent. Another direction is the use of N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine as a catalyst in various chemical reactions. Additionally, the use of N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine in biological and biochemical studies may provide new insights into its mechanism of action and potential applications in these fields.

Synthesis Methods

N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine can be synthesized through a multi-step process that involves the reaction of phenylmagnesium bromide with chlorotrimethylsilane, followed by the reaction of the resulting phenyltrimethylsilane with ethylenediamine. The final product is obtained by the reaction of the intermediate with trimethylsilyl chloride. The synthesis method has been optimized to provide high yields and purity of N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine.

Scientific Research Applications

N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine has been used in various scientific research applications, including the synthesis of new compounds, catalysis, and as a reagent in organic chemistry. It has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine has been shown to be an effective reagent in the synthesis of various heterocyclic compounds, which are important in the pharmaceutical industry.

properties

CAS RN

17814-47-0

Product Name

N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine

Molecular Formula

C14H28N2Si2

Molecular Weight

280.56 g/mol

IUPAC Name

N'-phenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine

InChI

InChI=1S/C14H28N2Si2/c1-17(2,3)15-12-13-16(18(4,5)6)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3

InChI Key

GWXOJIZXLOWKEK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)NCCN(C1=CC=CC=C1)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)NCCN(C1=CC=CC=C1)[Si](C)(C)C

synonyms

3-Phenyl-2,2,7,7-tetramethyl-3,6-diaza-2,7-disilaoctane

Origin of Product

United States

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